molecular formula C10H17F3N2O2 B13895292 Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13895292
M. Wt: 254.25 g/mol
InChI Key: YHPCKIFBYOPVAL-VIFPVBQESA-N
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Description

Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a trifluoromethyl group and a primary amino group at the 3-position of the pyrrolidine ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to the stereochemical and electronic properties imparted by the trifluoromethyl group, which enhances metabolic stability and bioavailability in drug candidates . Its synthesis, as described in EP 4 374 877 A2, involves Mitsunobu-type reactions or coupling with complex heterocycles, yielding a molecular ion peak at m/z 771 [M+H]⁺ and an HPLC retention time of 1.30 minutes under TFA-modified conditions .

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-5-4-9(14,6-15)10(11,12)13/h4-6,14H2,1-3H3/t9-/m0/s1

InChI Key

YHPCKIFBYOPVAL-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(C(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: (S)-3-Hydroxy-pyrrolidine-1-carboxylate Derivatives

  • The synthesis often begins with (S)-3-hydroxy-pyrrolidine-1-carboxylate derivatives protected as tert-butyl esters. For example, (S)-3-hydroxy-pyrrolidinol hydrochloride is suspended with potassium carbonate in methanol, cooled, and treated with di-tert-butyl dicarbonate to yield tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate in high yield (approximately 34.1 g scale).

Conversion to Methanesulfonate Intermediate

  • The hydroxyl group at the 3-position is converted into a good leaving group by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine in ethyl acetate at 0–5°C. This step produces methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester as a beige liquid, isolated in yields around 50 g.

Introduction of the Trifluoromethyl Group and Amination

  • The mesylate intermediate is then subjected to nucleophilic substitution with an appropriate amine source to introduce the amino group at the 3-position, replacing the mesylate leaving group. This step is conducted under controlled temperature (0–70°C, preferably 50–60°C) in tetrahydrofuran or similar inert solvents.

  • The trifluoromethyl substituent can be introduced via trifluoromethylation reagents or by starting from trifluoromethyl-substituted precursors, although specific trifluoromethylation steps are less detailed in the patent document. However, the presence of the trifluoromethyl group is key for the final compound's properties and is retained throughout the synthesis.

Final Deprotection and Purification

  • After the amination step, the protecting group on the amino substituent (if any, such as benzyl) can be replaced or removed. For example, benzyl protecting groups can be exchanged for allyloxycarbonyl groups using allyl haloformate in hydrocarbon solvents at 30–70°C, followed by purification via silica gel column chromatography.

  • The final product, this compound, is obtained as a beige liquid or solid depending on the purification and isolation methods.

Summary of the Preparation Process in Tabular Form

Step No. Process Description Reagents/Conditions Yield/Notes
1 Protection of (S)-3-hydroxy-pyrrolidinol hydrochloride Di-tert-butyl dicarbonate, K2CO3, MeOH, 0–5°C → RT ~34.1 g product, brownish liquid
2 Mesylation of hydroxyl group Mesyl chloride, triethylamine, ethyl acetate, 0–5°C ~50.4 g mesylate intermediate
3 Nucleophilic substitution (amination) Primary amine, tetrahydrofuran, 0–70°C (preferably 50–60°C) Formation of amino-substituted pyrrolidine
4 Protecting group exchange (if applicable) Allyl haloformate, hydrocarbon solvent, 30–70°C Purification by silica gel column
5 Purification and isolation Silica gel chromatography Final product isolated

Analytical and Research Findings

  • The process described achieves high optical purity and chemical yield by careful selection of protecting groups and reaction conditions, minimizing racemization and side reactions.

  • The trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability, properties valuable for drug development applications.

  • The tert-butyl carbamate protecting group confers stability during synthetic transformations and can be selectively removed under acidic conditions if needed.

  • The preparation methods are scalable, as demonstrated by gram-scale synthesis in patent literature, supporting their utility for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oximes, nitro compounds, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity and bioavailability, contributing to its pharmacological properties .

Comparison with Similar Compounds

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

  • Key Differences: Contains a fluorine atom, hydroxymethyl group, and pyridine ring.
  • Application : Used in kinase inhibitor synthesis due to pyridine’s coordination capacity .

(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate

  • Key Differences: Substitutes the amino group with a phenoxy moiety. The aromatic ring introduces π-stacking interactions but may reduce solubility (MW: 331.33 vs. ~330 for the target compound).
  • Commercial Data : Priced at $4,000/g (1 g), indicating high synthesis complexity .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

  • Key Differences : Additional hydroxy and methyl groups at C3 and C4. The trans-(3R,4S) stereochemistry alters diastereoselectivity in downstream reactions (MW: 281.27 vs. ~330 for the target compound).
  • Industrial Relevance : CAS 1052713-78-6 is listed by Parchem Chemicals for asymmetric catalysis .

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate

  • Key Differences: Replaces the amino group with an aminooxy moiety, increasing oxidative reactivity (MW: 202.25).
  • Utility : Employed in hydroxylamine-based conjugation reactions .

Comparative Data Table

Compound Name Substituents Molecular Weight CAS Number Key Features
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate Amino, CF₃ ~330* Not Provided Chiral amine; m/z 771 [M+H]⁺; HPLC 1.30 min
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoro, hydroxymethyl, pyridine ~450* Not Provided Dual carboxylates; kinase inhibitor intermediate
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate Phenoxy, CF₃ 331.33 1111078-67-1 High cost ($4,000/g); aromatic interactions
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxy, methyl, CF₃ 281.27 1052713-78-6 trans-stereochemistry; catalytic applications
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate Aminooxy 202.25 952747-27-2 Oxidative reactivity; conjugation chemistry

*Estimated based on molecular formulas.

Reactivity and Stability

  • Trifluoromethyl Group: Enhances electron-withdrawing effects in the target compound, stabilizing intermediates in nucleophilic substitutions compared to hydroxymethyl or phenoxy analogues .
  • Amino vs. Aminooxy: The primary amino group in the target compound enables direct amide bond formation, whereas aminooxy derivatives require oxidation for similar reactivity .

Biological Activity

Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethyl group, in particular, has been shown to enhance the pharmacological properties of various compounds. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data and research findings.

  • Chemical Formula : C10H17F3N2O2
  • Molecular Weight : 254.2500 g/mol
  • CAS Number : 1428776-57-1

The compound is characterized by a pyrrolidine ring with an amino group and a trifluoromethyl substituent, which are known to influence its interaction with biological targets.

The trifluoromethyl group contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. Studies indicate that compounds containing the trifluoromethyl group can exhibit enhanced potency due to their ability to engage in stronger hydrogen bonding interactions with target proteins . This is particularly relevant in the context of drug design, where modifications to molecular structures can significantly affect bioactivity.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of this compound as a thrombin inhibitor. The compound has been optimized for high potency against thrombin, showcasing its potential in anticoagulant therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Thrombin InhibitionHigh potency as a thrombin inhibitor
Enzyme InteractionEnhanced binding due to trifluoromethyl group
Antiviral PotentialPossible efficacy against viral replication

Case Studies

  • Thrombin Inhibition Study :
    In a controlled study, this compound was tested for its ability to inhibit thrombin activity. The results indicated that the compound exhibited significant inhibitory effects compared to non-fluorinated analogs, suggesting that the trifluoromethyl group plays a crucial role in enhancing its pharmacological profile .
  • Antiviral Activity :
    Another study explored the compound's potential as an antiviral agent. It was found that derivatives of pyrrolidine compounds with trifluoromethyl substitutions showed promising results in inhibiting viral replication mechanisms, indicating a broad spectrum of biological activity .

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